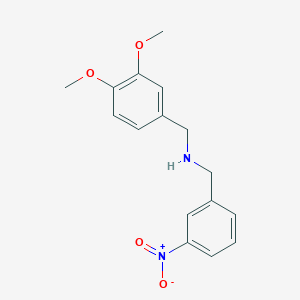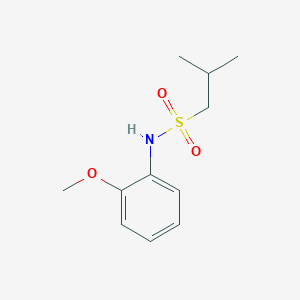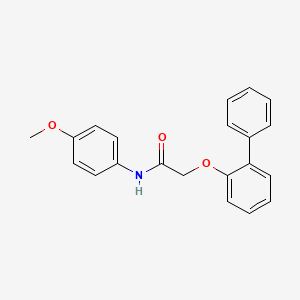![molecular formula C18H16N2O3 B5809540 2-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5809540.png)
2-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline, also known as NPA-TIQ, is a molecule that has been widely studied for its potential use in medicinal chemistry. This compound has shown promise in various scientific research applications, including its ability to inhibit specific enzymes and its potential as a therapeutic agent for certain diseases.
Mécanisme D'action
The mechanism of action of 2-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline involves its ability to bind to specific enzymes and inhibit their activity. This compound has been shown to bind to the active site of tyrosinase and acetylcholinesterase, preventing these enzymes from carrying out their normal functions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely dependent on the specific enzyme that it is inhibiting. In the case of tyrosinase, inhibition of this enzyme could lead to a reduction in melanin production in the skin, resulting in a skin-whitening effect. In the case of acetylcholinesterase, inhibition of this enzyme could lead to an increase in the levels of acetylcholine in the brain, potentially improving cognitive function in individuals with neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline in lab experiments is its ability to selectively inhibit specific enzymes, allowing researchers to study the effects of these enzymes on various biological processes. However, one limitation of using this compound is that its synthesis involves a multi-step process that can be time-consuming and expensive.
Orientations Futures
There are several potential future directions for research involving 2-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline. One area of interest is the development of this compound derivatives that could have improved potency and selectivity for specific enzymes. Another area of interest is the use of this compound as a therapeutic agent for neurological disorders, such as Alzheimer's disease. Additionally, further studies could be conducted to investigate the potential skin-whitening effects of this compound and its derivatives.
Méthodes De Synthèse
The synthesis of 2-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline involves a multi-step process that starts with the reaction of 3-nitrobenzaldehyde with malonic acid in the presence of a catalyst. The resulting product is then reacted with ethyl acetoacetate and ammonium acetate to form 3-(3-nitrophenyl)-2-propenoic acid ethyl ester. Finally, this compound is reacted with tetrahydroisoquinoline in the presence of a base to form this compound.
Applications De Recherche Scientifique
2-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline has been studied for its potential use in medicinal chemistry, particularly as an inhibitor of certain enzymes. One study found that this compound was able to inhibit the activity of the enzyme tyrosinase, which is involved in the production of melanin in the skin. This suggests that this compound could have potential as a skin-whitening agent.
Another study found that this compound was able to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that this compound could have potential as a therapeutic agent for certain neurological disorders, such as Alzheimer's disease.
Propriétés
IUPAC Name |
(E)-1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3-nitrophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c21-18(9-8-14-4-3-7-17(12-14)20(22)23)19-11-10-15-5-1-2-6-16(15)13-19/h1-9,12H,10-11,13H2/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXPDDWDYZKZJM-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=CC=CC=C21)C(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide](/img/structure/B5809461.png)

![N-1,3-benzodioxol-5-yl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5809478.png)
![diethyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5809484.png)
![N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5809487.png)
![N-(2,4-dimethylphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5809495.png)
![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5809500.png)


![N-[2-(cycloheptylamino)-2-oxoethyl]-2-thiophenecarboxamide](/img/structure/B5809519.png)
![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-1H-benzimidazole](/img/structure/B5809533.png)
![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(2-methoxyphenyl)acrylamide](/img/structure/B5809544.png)
![1-(2-methylphenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5809549.png)
